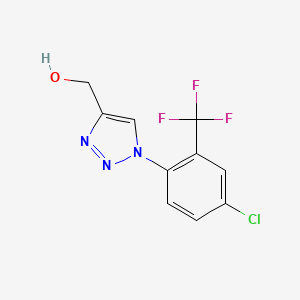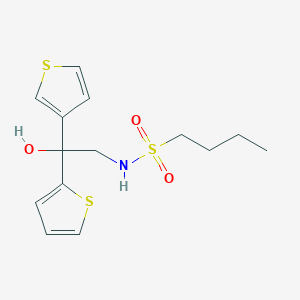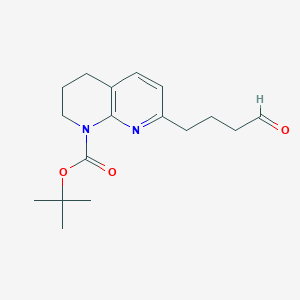
6-Methoxy-2-methylpyridine-3-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-2-methylpyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C7H8FNO3S and a molecular weight of 205.21 g/mol . This compound is known for its unique structure, which includes a methoxy group, a methyl group, and a sulfonyl fluoride group attached to a pyridine ring. It is used in various scientific research applications due to its reactivity and potential for forming diverse chemical products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-methylpyridine-3-sulfonyl fluoride typically involves the reaction of 6-methoxy-2-methylpyridine with a sulfonyl fluoride reagent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through techniques such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-2-methylpyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Palladium Catalysts: For coupling reactions like Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide or sulfonate derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Aplicaciones Científicas De Investigación
6-Methoxy-2-methylpyridine-3-sulfonyl fluoride is utilized in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis to create new compounds and study reaction mechanisms.
Biology: In the development of biochemical assays and as a potential inhibitor of specific enzymes.
Medicine: For the synthesis of pharmaceutical intermediates and potential drug candidates.
Industry: In the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 6-Methoxy-2-methylpyridine-3-sulfonyl fluoride exerts its effects involves the interaction of its sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, modifying the structure and function of the target molecules. The compound’s reactivity is influenced by the electron-withdrawing nature of the sulfonyl fluoride group, which makes it a potent electrophile.
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxy-2-methylpyridine-3-sulfonyl chloride: Similar in structure but with a chloride group instead of fluoride.
2-Methylpyridine-3-sulfonyl fluoride: Lacks the methoxy group, affecting its reactivity and applications.
6-Methoxy-2-methylpyridine-3-sulfonamide: Contains a sulfonamide group, leading to different chemical properties and uses.
Uniqueness
6-Methoxy-2-methylpyridine-3-sulfonyl fluoride is unique due to the presence of both a methoxy group and a sulfonyl fluoride group on the pyridine ring. This combination imparts distinct reactivity and makes it a versatile compound for various chemical transformations and applications.
Propiedades
IUPAC Name |
6-methoxy-2-methylpyridine-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO3S/c1-5-6(13(8,10)11)3-4-7(9-5)12-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXYUVMPCVHTBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide](/img/structure/B2717501.png)
![N-[(1-Methyl-6-oxopyridin-3-yl)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide](/img/structure/B2717502.png)
![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B2717503.png)

![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2717507.png)
![5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2717508.png)

![2-Chloro-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2717510.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2717513.png)
![[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate](/img/structure/B2717515.png)
![N-(2-ethylphenyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2717519.png)

